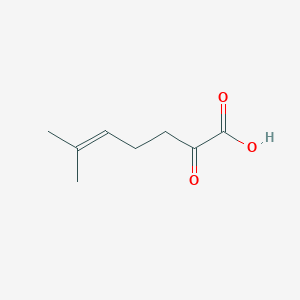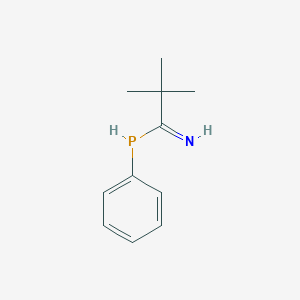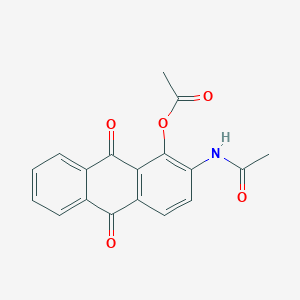
(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine is an organic compound characterized by the presence of a benzyl group, a methylsulfanyl group, and a phenylprop-2-en-1-imine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine typically involves the reaction of benzylamine with a suitable aldehyde or ketone in the presence of a methylsulfanyl group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions: (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Applications De Recherche Scientifique
(1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets and pathways. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methylsulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
N-Benzylideneaniline: Similar structure but lacks the methylsulfanyl group.
N-Benzyl-3-phenylprop-2-en-1-imine: Similar structure but lacks the methylsulfanyl group.
N-Benzyl-3-(methylsulfanyl)prop-2-en-1-imine: Similar structure but lacks the phenyl group.
Uniqueness: The presence of both the methylsulfanyl and phenyl groups in (1E)-N-Benzyl-3-(methylsulfanyl)-3-phenylprop-2-en-1-imine makes it unique compared to other similar compounds
Propriétés
Numéro CAS |
88329-72-0 |
|---|---|
Formule moléculaire |
C17H17NS |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
N-benzyl-3-methylsulfanyl-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C17H17NS/c1-19-17(16-10-6-3-7-11-16)12-13-18-14-15-8-4-2-5-9-15/h2-13H,14H2,1H3 |
Clé InChI |
UTSOTWSKNJZKKK-UHFFFAOYSA-N |
SMILES canonique |
CSC(=CC=NCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


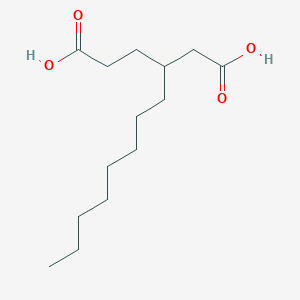
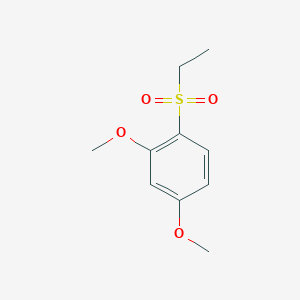
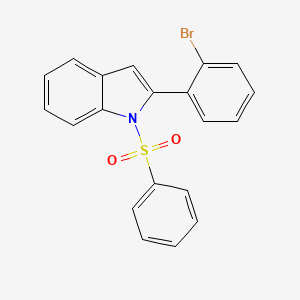

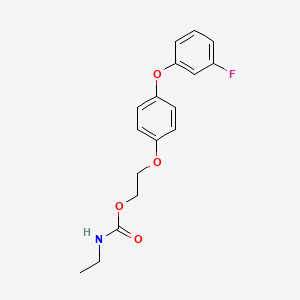


![4-{[(4-Chlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14405819.png)
![2-[3-(Ethylamino)benzene-1-sulfonyl]ethan-1-ol](/img/structure/B14405820.png)
